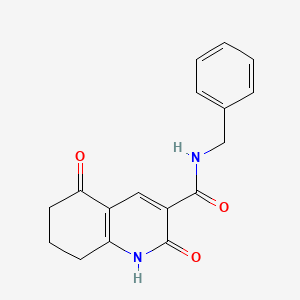

![molecular formula C17H14Cl2F3N3 B4624105 6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)

6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-component reactions that allow for the incorporation of various substituents into the pyrazole and pyridine rings. Such synthetic approaches enable the construction of a wide array of derivatives with potential biological activities. For instance, novel compounds within this class have been synthesized via reactions involving hydrazinobenzothiazoles, α-cyanoacetophenones, and trifluoromethyl-β-diketones under solvent-free conditions. This method offers a regiospecific synthesis, yielding 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines efficiently and selectively compared to traditional solvent-mediated processes (Aggarwal et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by their conformation and the spatial arrangement of substituents, which significantly influence their chemical behavior and potential applications. For example, studies on closely related pyrazolo[3,4-b]pyridine derivatives have shown variations in molecular conformations and hydrogen bonding patterns, contributing to different dimensional assemblies in their crystal structures. Such structural diversity underscores the complexity and the fascinating aspects of these compounds' molecular architecture (Quiroga et al., 2012).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines undergo various chemical reactions that enable the functionalization of the molecule and the introduction of diverse substituents. These reactions include but are not limited to N-alkylation, cyclization, and condensation reactions, allowing for the synthesis of a broad spectrum of derivatives with different chemical and biological properties. The ability to undergo such reactions makes this class of compounds versatile scaffolds in medicinal chemistry and material science (Chavva et al., 2013).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridines, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents. Detailed investigations into these compounds often involve spectroscopic and crystallographic studies to elucidate their structural features, which in turn inform their physical characteristics (Thaher et al., 2012).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-b]pyridines, including their reactivity, stability, and interaction with biological targets, are dictated by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect their nucleophilic and electrophilic sites, influencing their reactivity patterns. Furthermore, the introduction of specific functional groups can enhance their potential as bioactive molecules, offering promising avenues for the development of new therapeutic agents (Ghaedi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Applications

Compounds with a structure similar to 6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine have shown potential in anticancer and antimicrobial activities. A study involving the synthesis of novel biologically potent heterocyclic compounds, including pyrazoline and pyridine derivatives, demonstrated significant anticancer activity against a cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds also exhibited in vitro antibacterial and antifungal activities, suggesting their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Optical and Electronic Properties

Pyridine derivatives, including those structurally related to the queried compound, have been explored for their optical and electronic properties. A study on pyrazolo pyridine derivatives revealed their potential in fabricating heterojunctions and photosensors. These compounds displayed distinct optical functions and were used to create devices with specific electrical and optical characteristics (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).

Molecular Docking and Antimicrobial Activity

Another research focused on the synthesis of various pyridine and fused pyridine derivatives, including pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The study also demonstrated the antimicrobial and antioxidant activity of these compounds, indicating their potential in pharmaceutical applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Coordination Chemistry and Sensing Applications

Compounds structurally related to 6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine have been used as ligands in coordination chemistry. These derivatives, including 2,6-bis(pyrazolyl)pyridines, have been utilized in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Eigenschaften

IUPAC Name |

6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F3N3/c1-3-6-25-16-15(9(2)24-25)11(17(20,21)22)8-14(23-16)10-4-5-12(18)13(19)7-10/h4-5,7-8H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOHXBWVTXLAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4624028.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)

![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)

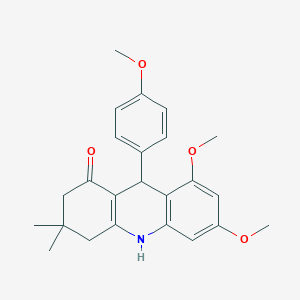

![3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4624052.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624062.png)

![S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4624066.png)

![N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)

![3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)

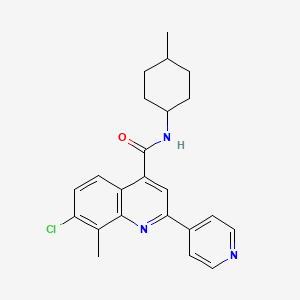

![1-(2-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4624100.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)

![5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4624115.png)